Bdy 650-X, SE
Overview
Description
BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye used for the labeling of amines . It displays a high fluorescence quantum yield and a high extinction coefficient, and it is relatively insensitive to pH changes . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, which reduces the potential for interactions between the fluorophore and the conjugated biomolecule . The hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes .
Synthesis Analysis
BDY 650-X, SE is supplied as an NHS ester . The NHS ester group is reactive towards primary amines, making it suitable for labeling proteins and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of BDY 650-X, SE is C33H32BF2N5O6 . The molecular weight is 643.4 g/mol . The InChIKey is CDXXFTJLAKSQSR-JXMROGBWSA-N . The structure of BDY 650-X, SE is functionally related to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene .Chemical Reactions Analysis
As a fluorescent dye, BDY 650-X, SE is primarily used for labeling amines . The NHS ester group in the dye reacts with primary amines to form stable amide bonds .Physical And Chemical Properties Analysis
BDY 650-X, SE is a far-red fluorescent dye . It has an excitation maximum at approximately 646 nm and an emission maximum at approximately 660 nm . It is relatively insensitive to pH changes .Scientific Research Applications
Phototherapy in Cancer Treatment :
- BDY, a near-infrared aza-BODIPY-based photosensitizer with a 2-Pyridone group, has been synthesized for imaging-guided photothermal synergistic sustainable photodynamic therapy. This multifunctional photosensitizer demonstrates high photothermal conversion efficiency, excellent singlet oxygen generation ability, and shows great potential for clinical applications in cancer phototherapy (Xiao et al., 2018).
Study of Nanohybrid Systems :
- Research on the adsorption and molecular scale communication mechanism of PbS-BDY, a nanohybrid system, shows unique charge transmission characteristics from the excited state of BDY+ to the surface states of PbS nanocrystals, leading to emission quenching of BDY and emission enhancement of PbS NCs (Bagheri, Valenti, & Kompany‐Zareh, 2019).
Cellular Imaging :
- Purely organic nanoparticles based on a BODIPY dimer, BDY-NPs, show high stability and good biocompatibility, suitable for cellular imaging. This marks an advancement in the development of safe and effective imaging tools for biological research (Li et al., 2014).
Electrochemiluminescence (ECL) Studies :
- BDY has been found to exhibit efficient electrochemiluminescence (ECL) in the presence of tri-n-propylamine, with unique peak wavelengths, suggesting potential applications in analytical chemistry and bioanalysis (Hesari et al., 2015).
Semiconducting Microfibers in Organic Thin-Film Transistors :
- BODIPY-based small molecules have been developed for semiconducting microfibers in organic thin-film transistors, demonstrating the promise of BODIPY as a building block for electron-transporting semiconductor films (Ozdemir et al., 2016).
Biodynamic Agriculture Research :
- In the field of agriculture, BD preparations (Biodynamic) have shown effects on yield, soil quality, and biodiversity, with positive environmental impacts in terms of energy use and efficiency. This suggests the potential of BDY in sustainable agricultural practices (Turinek et al., 2009).
Nanotechnology and Material Science :
- BDY compounds have been utilized in the development of nanostructures with high surface-enhanced Raman scattering performances, indicating their significant potential in chemistry, biology, and materials science (Yilmaz et al., 2017).
These applications demonstrate the versatility of BDY 650-X, SE in various scientific research
Phototherapy in Cancer Treatment :
- BDY, a near-infrared aza-BODIPY-based photosensitizer with a 2-Pyridone group, has been synthesized for imaging-guided photothermal synergistic sustainable photodynamic therapy. This multifunctional photosensitizer demonstrates high photothermal conversion efficiency, excellent singlet oxygen generation ability, and shows great potential for clinical applications in cancer phototherapy (Xiao et al., 2018).
Study of Nanohybrid Systems :
- Research on the adsorption and molecular scale communication mechanism of PbS-BDY, a nanohybrid system, shows unique charge transmission characteristics from the excited state of BDY+ to the surface states of PbS nanocrystals, leading to emission quenching of BDY and emission enhancement of PbS NCs (Bagheri, Valenti, & Kompany‐Zareh, 2019).
Cellular Imaging :
- Purely organic nanoparticles based on a BODIPY dimer, BDY-NPs, show high stability and good biocompatibility, suitable for cellular imaging. This marks an advancement in the development of safe and effective imaging tools for biological research (Li et al., 2014).
Electrochemiluminescence (ECL) Studies :
- BDY has been found to exhibit efficient electrochemiluminescence (ECL) in the presence of tri-n-propylamine, with unique peak wavelengths, suggesting potential applications in analytical chemistry and bioanalysis (Hesari et al., 2015).
Semiconducting Microfibers in Organic Thin-Film Transistors :
- BODIPY-based small molecules have been developed for semiconducting microfibers in organic thin-film transistors, demonstrating the promise of BODIPY as a building block for electron-transporting semiconductor films (Ozdemir et al., 2016).
Biodynamic Agriculture Research :
- In the field of agriculture, BD preparations (Biodynamic) have shown effects on yield, soil quality, and biodiversity, with positive environmental impacts in terms of energy use and efficiency. This suggests the potential of BDY in sustainable agricultural practices (Turinek et al., 2009).
Nanotechnology and Material Science :
- BDY compounds have been utilized in the development of nanostructures with high surface-enhanced Raman scattering performances, indicating their significant potential in chemistry, biology, and materials science (Yilmaz et al., 2017).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXXFTJLAKSQSR-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32BF2N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bdy 650-X, SE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.